![molecular formula C13H15N3O2 B7539494 N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide
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Overview
Description
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOM or Ro 31-8220 and is a protein kinase C (PKC) inhibitor. PKC is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMOM has been shown to inhibit PKC activity, which makes it a potential candidate for various therapeutic applications.
Mechanism of Action
DMOM exerts its effects by inhibiting PKC activity. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, DMOM can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects, including inhibition of PKC activity, modulation of the immune response, and neuroprotective effects. DMOM has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK).
Advantages and Limitations for Lab Experiments
DMOM has several advantages for lab experiments, including its ability to inhibit PKC activity and modulate cellular processes. However, DMOM also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for DMOM research, including its potential applications in cancer therapy, neuroprotection, and autoimmune diseases. Further research is needed to determine the safety and efficacy of DMOM in these applications. Additionally, research is needed to determine the optimal dosage and administration of DMOM for these applications.
Synthesis Methods
The synthesis of DMOM involves the reaction of 2,6-dimethylpyridine with 5-methyl-3-oxazolidinemethanol in the presence of a Lewis acid catalyst. The resulting product is then treated with cyanogen bromide to obtain DMOM.
Scientific Research Applications
DMOM has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, DMOM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DMOM has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In immunology, DMOM has been shown to modulate the immune response, which makes it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(14-9)13(17)16(3)8-11-7-10(2)18-15-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALHALHOHLPRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide |
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